molecular formula C8H10N2S B14654259 1-Ethylpyridin-1-ium thiocyanate CAS No. 51249-28-6

1-Ethylpyridin-1-ium thiocyanate

Cat. No.: B14654259
CAS No.: 51249-28-6
M. Wt: 166.25 g/mol
InChI Key: IOOUFAPHNUEDFB-UHFFFAOYSA-M
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Description

1-Ethylpyridin-1-ium thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiocyanate group (SCN) attached to a 1-ethylpyridin-1-ium moiety, making it a unique and valuable chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethylpyridin-1-ium thiocyanate typically involves the reaction of 1-ethylpyridine with thiocyanic acid or its derivatives. One common method is the nucleophilic substitution reaction where 1-ethylpyridine reacts with thiocyanic acid in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethylpyridin-1-ium thiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethylpyridin-1-ium thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The specific molecular pathways involved depend on the target organism or cell type .

Comparison with Similar Compounds

Uniqueness: 1-Ethylpyridin-1-ium thiocyanate is unique due to the presence of both the ethyl group and the thiocyanate group, which confer distinct chemical and biological properties.

Properties

CAS No.

51249-28-6

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

1-ethylpyridin-1-ium;thiocyanate

InChI

InChI=1S/C7H10N.CHNS/c1-2-8-6-4-3-5-7-8;2-1-3/h3-7H,2H2,1H3;3H/q+1;/p-1

InChI Key

IOOUFAPHNUEDFB-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC=CC=C1.C(#N)[S-]

Origin of Product

United States

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